molecular formula C₁₇H₃₀N₂O₁₃ B1139662 O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine CAS No. 60280-57-1

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine

Cat. No. B1139662
CAS RN: 60280-57-1
M. Wt: 470.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine, often referred to as O-Glyc-Ser, is a glycosylated amino acid that has been found to be present in various organisms, such as bacteria, fungi, and animals. O-Glyc-Ser is a key component of the glycosylation machinery and plays an important role in the synthesis of glycoproteins and glycolipids. O-Glyc-Ser is involved in a variety of biological processes, including cell-cell recognition, signal transduction, and immune regulation. In addition, O-Glyc-Ser is also involved in the regulation of gene expression, cell cycle progression, and apoptosis.

Scientific Research Applications

T Cell Epitope Prediction and Its Application to Immunotherapy

T cells play a crucial role in controlling and driving the immune response with their ability to discriminate peptides derived from healthy as well as pathogenic proteins . The T Epitope, Serinyl, can be used in the prediction of T cell epitopes, which is crucial for the development of immunotherapies for cancer treatment . These predictions can help identify neoepitopes, i.e., cancer-specific peptides .

Recognition between T Cell Receptors and Epitopes

The T Epitope, Serinyl, can be used in the development of computational tools that predict if T cell receptors (TCRs) recognize specified epitopes . This is important in understanding an individual’s immune status in different disorders .

Analysis of Single-Cell RNA and TCR αβ Sequencing Data

The T Epitope, Serinyl, can be used in a novel analysis approach for combined single-cell RNA and TCR αβ (scRNA+TCR αβ) sequencing data . This approach can help identify epitope-specific T cells and their transcriptomic states in hepatocellular carcinoma patients .

Development of Gaussian Process Method for Epitope Prediction

The T Epitope, Serinyl, can be used in the development of a Gaussian process method, TCRGP, that predicts if TCRs recognize specified epitopes . This method can utilize the amino acid sequences of the complementarity determining regions (CDRs) from TCR α and TCR β chains and learn which CDRs are important in recognizing different epitopes .

Identification of Epitope-Specific T Cells in Hepatocellular Carcinoma Patients

The T Epitope, Serinyl, can be used to identify HBV-epitope specific T cells and their transcriptomic states in hepatocellular carcinoma patients . This can provide valuable insights into the immune response in these patients .

Understanding the Mechanism of T Cell Activation

The T Epitope, Serinyl, can be used to understand the mechanism of T cell activation . The molecular recognition between the T cell receptor (TCR) expressed on the T cell surface and peptide-MHC complexes (pMHC) presented on the surface of other cells is crucial for T cell activation . This recognition process is important for a well-functioning immune system .

Mechanism of Action

Target of Action

T Epitope, Serinyl, also known as “beta-D-Galp-(1->3)-alpha-D-GalpNAc-O-Ser” or “O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine”, is a cancer-associated carbohydrate tumor antigen . The primary targets of this compound are T cells, specifically CD4+ and CD8+ T cells . These T cells play a crucial role in controlling and driving the immune response with their ability to discriminate peptides derived from healthy as well as pathogenic proteins .

Mode of Action

T Epitope, Serinyl interacts with its targets, the T cells, through a process involving the major histocompatibility complex (MHC) molecules on the surface of nucleated cells . The T cell receptor (TCR) expressed on the T cell surface recognizes the peptide-MHC complexes (pMHC) presented on the surface of other cells . This precise recognition process is of paramount importance for a well-functioning immune system .

Biochemical Pathways

The interaction of T Epitope, Serinyl with T cells affects the immune response pathways. T cells recognize and survey peptides (epitopes) presented by MHC molecules on the surface of nucleated cells . They differentiate between native “self” peptides versus peptides deriving from pathogens, infections, or genomic mutations . This recognition process triggers an immune response, shaping the biochemical pathways involved in immune system function .

Result of Action

The interaction of T Epitope, Serinyl with T cells results in an immune response. This response is crucial in controlling and driving the immune response, particularly in the context of cancer immunotherapy . The compound may be effective as cancer-specific targets for immunotherapy as well as in the development of diagnostic monoclonal antibodies .

properties

IUPAC Name

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28)/t6-,7+,8+,9+,10-,11-,12-,13+,14+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMCWZFLLGVIID-ULCOMTOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131054
Record name O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine

CAS RN

60280-57-1
Record name O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60280-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Reactant of Route 2
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Reactant of Route 3
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Reactant of Route 4
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Reactant of Route 5
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Reactant of Route 6
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine

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